(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one
Description
The compound “(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one” is a structurally complex molecule featuring a benzodioxole ring, a thiazole-pyrrole hybrid moiety, and a conjugated enone system. The benzodioxole group (1,3-benzodioxol-5-yl) is a bicyclic aromatic ether known for its metabolic stability and role in enhancing bioavailability in medicinal chemistry . The (2Z)-prop-2-en-1-one (enone) linkage introduces rigidity and planar geometry, facilitating conjugation and influencing electronic properties. While direct synthetic or spectroscopic data for this compound are absent in the provided evidence, its structural motifs align with heterocyclic systems studied in pharmaceutical and crystallographic contexts .
Properties
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-14(12-3-6-15-16(10-12)22-11-21-15)5-4-13-2-1-8-19(13)17-18-7-9-23-17/h1-10H,11H2/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHWCXBXXFDYHW-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=CN3C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C\C3=CC=CN3C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one (CAS Number: 866040-83-7) is a synthetic derivative characterized by its unique structural features, including a benzodioxole moiety and a thiazole-pyrrole framework. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound has the following chemical formula:
- Molecular Formula : C17H12N2O3S
- Molecular Weight : 316.35 g/mol
- Physical State : Solid
Research indicates that compounds containing the benzodioxole structure exhibit a variety of biological activities. The specific mechanisms of action for this compound are still under investigation, but related compounds have shown promise in several areas:
- Enzyme Inhibition : Similar derivatives have been reported to act as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, benzodioxole derivatives have demonstrated IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase .
- Anticancer Activity : Some studies suggest that compounds with similar structures can inhibit the growth of various cancer cell lines while showing minimal cytotoxic effects on normal cells. For example, derivatives have exhibited significant activity against cancer cells with IC50 values between 26 µM and 65 µM .
- Antidiabetic Effects : In vivo studies using streptozotocin-induced diabetic mice indicated that certain benzodioxole derivatives significantly reduced blood glucose levels, suggesting potential applications in diabetes management .
In Vitro Studies
Recent investigations into the biological activity of related benzodioxole derivatives have provided insights into their potential therapeutic effects:
| Compound | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| IIa | α-amylase | 0.85 | Inhibitor |
| IIc | α-amylase | 0.68 | Inhibitor |
| IId | Cancer cell lines | 26 - 65 | Anticancer |
These findings illustrate the potency of these compounds as enzyme inhibitors and their selective toxicity towards cancer cells.
In Vivo Studies
In vivo assessments have demonstrated that certain derivatives can effectively lower blood glucose levels in diabetic models:
- Study Design : Diabetic mice were administered with compound IIc.
- Results : Blood glucose levels decreased from 252.2 mg/dL to 173.8 mg/dL after treatment.
Case Studies
Several case studies highlight the therapeutic potential of benzodioxole derivatives:
-
Case Study on Antidiabetic Activity :
- Objective : Evaluate the efficacy of compound IIc in reducing blood glucose.
- Outcome : Significant reduction in glucose levels; further studies recommended for chronic administration.
-
Case Study on Anticancer Properties :
- Objective : Assess cytotoxic effects on various cancer cell lines.
- Outcome : Notable inhibition observed across tested lines, with minimal impact on normal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on functional groups, synthesis, spectroscopic characterization, and crystallographic features.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Motifs and Reactivity: The target’s enone system contrasts with β-diketones in pyrazole derivatives (e.g., compound 5 in ), which exhibit keto-enol tautomerism stabilized by intramolecular hydrogen bonds. The thiazole-pyrrole moiety may mimic such stabilization via aromatic interactions .
Synthesis Pathways: The benzoyl derivative synthesis () employs benzoyl chloride and calcium hydroxide in dioxane, suggesting that similar acylation/cyclization steps could apply to the target compound’s enone formation . Pyrazole derivatives () are synthesized via condensation, highlighting alternative routes for heterocyclic assembly .
Spectroscopic Characterization :
- While NMR data for the target compound are unavailable, pyrazole derivatives (e.g., compound 5) show distinct 1H-NMR signals for hydroxyl (δ 10–12 ppm) and aromatic protons (δ 6–8 ppm) . The thiazole’s sulfur atom may deshield adjacent protons, shifting signals downfield .
Crystallographic Analysis :
- SHELX programs () are widely used for small-molecule refinement, suggesting the target’s structure would benefit from similar validation .
- Ring puckering in heterocycles () could influence the thiazole-pyrrole conformation, affecting molecular packing .
Research Implications and Limitations
- Gaps in Data : Direct synthetic or biological data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.
- Validation Needs : Structure validation tools like PLATON () and SHELXL () are critical for confirming stereochemistry and tautomeric states .
Q & A
Synthesis and Reaction Optimization
Basic: What are the critical steps in synthesizing (2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one? Methodological Answer: Synthesis typically involves multi-step reactions, such as:
Condensation reactions between benzodioxole derivatives and thiazole-pyrrole precursors under acidic/basic conditions .
Acylation steps using reagents like sodium hydride or acid chlorides to functionalize the pyrrole ring .
Stereochemical control via Z/E-selective enone formation, requiring precise temperature (e.g., 0–25°C) and solvent choice (e.g., DCM or DMSO) .
Purification via column chromatography or recrystallization to isolate the Z-isomer .
Advanced: How can reaction conditions be optimized to improve stereochemical purity and yield? Methodological Answer:
- Temperature modulation : Lower temperatures (e.g., 0–10°C) reduce side reactions and favor Z-isomer formation .
- Catalyst screening : Triethylamine or tetra-n-butyl ammonium bromide enhances acylation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in stereoselectivity .
- In-line monitoring : Use HPLC to track reaction progress and adjust conditions in real time .
Structural Characterization
Basic: Which analytical techniques are essential for confirming the compound’s structure? Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm, thiazole protons at δ 7.2–7.5 ppm) .
- FT-IR : Confirms carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and enone conjugation .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₀H₁₃N₂O₃S) .
Advanced: How can conflicting NMR data (e.g., overlapping peaks) be resolved? Methodological Answer:
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for crowded aromatic regions .
- Variable-temperature NMR : Resolves dynamic effects in rigid heterocyclic systems .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
Biological Activity Screening
Basic: What preliminary assays are suitable for evaluating this compound’s bioactivity? Methodological Answer:
- Enzyme inhibition assays : Test against kinases or cyclooxygenases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs? Methodological Answer:
- Fragment replacement : Modify the benzodioxole or thiazole-pyrrole moieties and compare bioactivity .
- Molecular docking : Predict binding modes with targets (e.g., COX-2 or EGFR) using software like AutoDock .
- Pharmacophore modeling : Identify critical functional groups (e.g., enone for Michael addition or hydrogen-bonding motifs) .
Addressing Data Contradictions
Basic: How should discrepancies in reported purity or yield be investigated? Methodological Answer:
- Reproducibility checks : Verify synthetic protocols (e.g., catalyst purity, solvent drying) .
- HPLC-MS analysis : Detect trace impurities (e.g., E-isomer or unreacted intermediates) .
- Cross-lab validation : Collaborate with independent labs to confirm results .
Advanced: How to resolve conflicting bioactivity data across studies? Methodological Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability testing : Evaluate compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .
- Epistatic analysis : Use gene knockout models to confirm target specificity .
Computational and Mechanistic Studies
Advanced: What computational strategies elucidate the compound’s mechanism of action? Methodological Answer:
- Molecular dynamics simulations : Model interactions with lipid bilayers or protein binding pockets over 100+ ns trajectories .
- QM/MM calculations : Study electron transfer in enone-mediated covalent binding .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties pre-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
